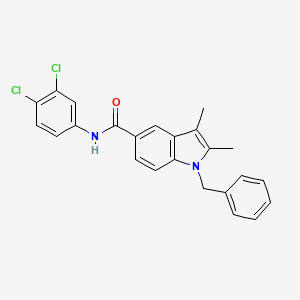
1-benzyl-N-(3,4-dichlorophenyl)-2,3-dimethyl-1H-indole-5-carboxamide
Vue d'ensemble
Description
1-benzyl-N-(3,4-dichlorophenyl)-2,3-dimethyl-1H-indole-5-carboxamide, also known as AB-FUBINACA, is a synthetic cannabinoid that has gained attention in the scientific community for its potential use in research applications. This compound is structurally similar to other synthetic cannabinoids and has been found to have a high affinity for the cannabinoid receptors in the brain. In
Mécanisme D'action
1-benzyl-N-(3,4-dichlorophenyl)-2,3-dimethyl-1H-indole-5-carboxamide acts on the CB1 and CB2 receptors in the brain, which are responsible for the psychoactive effects of cannabinoids. This compound has been found to have a high affinity for these receptors, which allows it to bind to them and produce its effects. 1-benzyl-N-(3,4-dichlorophenyl)-2,3-dimethyl-1H-indole-5-carboxamide also has a similar structure to other synthetic cannabinoids, which allows it to interact with the same receptors as these compounds.
Biochemical and Physiological Effects:
1-benzyl-N-(3,4-dichlorophenyl)-2,3-dimethyl-1H-indole-5-carboxamide has been found to produce a range of biochemical and physiological effects in the body. These effects include changes in heart rate, blood pressure, and body temperature. 1-benzyl-N-(3,4-dichlorophenyl)-2,3-dimethyl-1H-indole-5-carboxamide has also been found to produce psychoactive effects, such as euphoria, relaxation, and altered perception.
Avantages Et Limitations Des Expériences En Laboratoire
1-benzyl-N-(3,4-dichlorophenyl)-2,3-dimethyl-1H-indole-5-carboxamide has several advantages for use in lab experiments. This compound has a high affinity for the CB1 and CB2 receptors, which allows it to produce consistent effects in vitro and in vivo. 1-benzyl-N-(3,4-dichlorophenyl)-2,3-dimethyl-1H-indole-5-carboxamide is also relatively easy to synthesize, which makes it a cost-effective option for research purposes. However, there are also several limitations to the use of 1-benzyl-N-(3,4-dichlorophenyl)-2,3-dimethyl-1H-indole-5-carboxamide in lab experiments. This compound has been found to produce psychoactive effects, which can complicate research studies. 1-benzyl-N-(3,4-dichlorophenyl)-2,3-dimethyl-1H-indole-5-carboxamide is also a relatively new compound, and there is limited information available on its long-term effects.
Orientations Futures
There are several future directions for research on 1-benzyl-N-(3,4-dichlorophenyl)-2,3-dimethyl-1H-indole-5-carboxamide. One area of interest is the potential therapeutic effects of cannabinoids in the treatment of various medical conditions. 1-benzyl-N-(3,4-dichlorophenyl)-2,3-dimethyl-1H-indole-5-carboxamide has been found to have a high affinity for the CB1 and CB2 receptors, which makes it a promising candidate for further research in this area. Another area of interest is the potential use of 1-benzyl-N-(3,4-dichlorophenyl)-2,3-dimethyl-1H-indole-5-carboxamide as a tool for studying the CB1 and CB2 receptors in the brain. This compound has been found to produce consistent effects on these receptors, which makes it a valuable tool for studying their function and role in various physiological processes.
Applications De Recherche Scientifique
1-benzyl-N-(3,4-dichlorophenyl)-2,3-dimethyl-1H-indole-5-carboxamide has been used in scientific research to study the effects of synthetic cannabinoids on the cannabinoid receptors in the brain. This compound has been found to have a high affinity for the CB1 and CB2 receptors, which are responsible for the psychoactive effects of cannabinoids. 1-benzyl-N-(3,4-dichlorophenyl)-2,3-dimethyl-1H-indole-5-carboxamide has also been used to study the potential therapeutic effects of cannabinoids in the treatment of various medical conditions, such as chronic pain, anxiety, and depression.
Propriétés
IUPAC Name |
1-benzyl-N-(3,4-dichlorophenyl)-2,3-dimethylindole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20Cl2N2O/c1-15-16(2)28(14-17-6-4-3-5-7-17)23-11-8-18(12-20(15)23)24(29)27-19-9-10-21(25)22(26)13-19/h3-13H,14H2,1-2H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSYGFDYVJFILII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=C1C=C(C=C2)C(=O)NC3=CC(=C(C=C3)Cl)Cl)CC4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-N-(3,4-dichlorophenyl)-2,3-dimethyl-1H-indole-5-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-{2-[(2-chlorobenzyl)oxy]benzylidene}-3-propyl-1,3-thiazolidine-2,4-dione](/img/structure/B4651172.png)
![4-(2-chloro-4-fluorobenzyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B4651188.png)
![N-(2,4-dichlorophenyl)-2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B4651196.png)
![N-{4-[5-({2-[(2,6-dichlorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}-4-fluorobenzamide](/img/structure/B4651200.png)
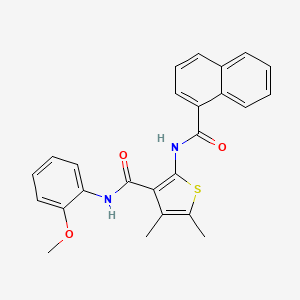
![3-benzyl-5-{[5-(3-chlorophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4651208.png)
![5-(4-methoxyphenyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4651216.png)

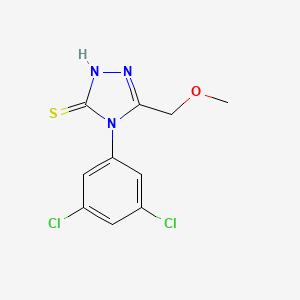
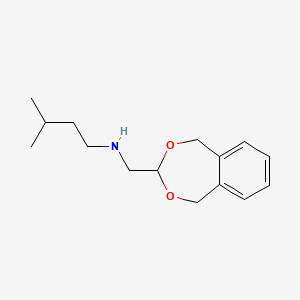
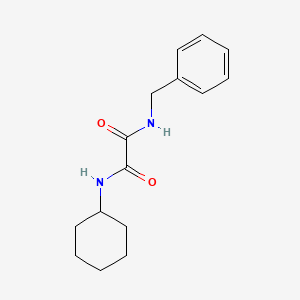
![2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4651267.png)
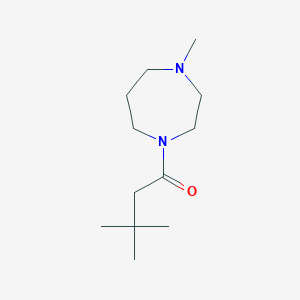
![N-(4-ethoxyphenyl)-4-[(4-methoxyphenyl)sulfonyl]-1-piperazinecarbothioamide](/img/structure/B4651289.png)